Fenbendazole is a benzimidazole derivative widely used as an anthelmintic, a drug that expels parasitic worms from the body. [, , , , , , , , , ] While primarily used in veterinary medicine, its potential applications extend to scientific research, particularly in parasitology, cell biology, and oncology. [, , , , , , , , , ]
Fenbendazole is classified as a benzimidazole derivative. It is primarily sourced from the chemical synthesis of its precursors, which are derived from various organic compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for fenbendazole is methyl [5-(phenylthio)-1H-benzimidazol-2-yl] carbamate. Its chemical formula is C_16H_19N_3O_3S, and it has a molecular weight of 315.41 g/mol.
The synthesis of fenbendazole involves several key steps:
Fenbendazole features a complex molecular structure characterized by a benzimidazole ring system fused with a phenylthio group and a carbamate moiety. The structural formula can be represented as follows:
Key features include:
Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of fenbendazole during synthesis .
Fenbendazole participates in various chemical reactions relevant to its pharmacological activity:
Fenbendazole acts primarily by disrupting microtubule formation in parasitic cells, similar to other microtubule-targeting agents like vincristine. Its mechanism includes:
The effectiveness of fenbendazole as an anticancer agent has been demonstrated in various studies involving human cancer cell lines.
Fenbendazole exhibits several notable physical and chemical properties:
These properties are crucial for formulation development aimed at improving its delivery and efficacy.
Fenbendazole's primary applications include:
Cancer cells exhibit the Warburg effect, relying on aerobic glycolysis for rapid energy production. Fenbendazole disrupts this metabolic reprogramming through two primary mechanisms:
Fenbendazole suppresses glucose uptake by downregulating glucose transporter 1 (GLUT1) expression. This occurs via p53-mediated transcriptional repression, where fenbendazole triggers mitochondrial translocation of p53, subsequently inhibiting GLUT1 gene expression [2] [4]. In p53-mutant colorectal cancer cells, fenbendazole reduces GLUT1 membrane localization through ROS-dependent inactivation of mTORC1 signaling, impairing glucose influx independent of genomic regulation [7] [8].
Fenbendazole directly inhibits hexokinase II (HKII), the enzyme responsible for the first committed step of glycolysis. By dissociating HKII from mitochondrial voltage-dependent anion channels (VDAC), fenbendazole disrupts ATP production and induces mitochondrial permeability transition pore opening [4] [8]. This dual action reduces lactate output by >60% in cervical cancer cells, creating an intracellular "metabolic crisis" [8].
Table 1: Metabolic Targets of Fenbendazole in Cancer Cells
Target | Effect of Fenbendazole | Downstream Consequences | Significance |
---|---|---|---|
GLUT1 Transporters | Transcriptional downregulation & membrane displacement | 40-70% reduced glucose uptake | Starves tumors of glycolytic substrates |
Hexokinase II | Dissociation from mitochondria & activity inhibition | Impaired glycolytic flux & ATP depletion | Suppresses Warburg effect; induces energy stress |
Lactate Production | Reduction via glycolytic inhibition | Tumor microenvironment alkalinization | Inhibits pro-tumorigenic acidosis |
As a benzimidazole carbamate, fenbendazole targets microtubule networks through distinct biochemical interactions:
Fenbendazole binds the colchicine site of β-tubulin with moderate affinity (Kd ≈ 3.2 µM), preferentially interacting with βIII isotypes over βI/βIV isoforms [4]. This isoform selectivity enables selective toxicity in malignancies overexpressing βIII-tubulin (e.g., ovarian carcinomas). Unlike vinca alkaloids, fenbendazole causes partial microtubule depolymerization without complete cytoskeletal collapse, permitting sustained mitotic arrest with reduced neurotoxicity risk [4] [6].
In taxane-resistant ovarian cancer models, fenbendazole overcomes resistance mediated by P-glycoprotein (P-gp) efflux pumps. Competitive binding assays confirm fenbendazole is neither a P-gp substrate nor inhibitor [4] [6]. It exhibits synthetic lethality with paclitaxel in multidrug-resistant cells by:
Table 2: Microtubule-Targeting Mechanisms Versus Conventional Agents
Property | Fenbendazole | Vinca Alkaloids | Taxanes |
---|---|---|---|
Binding Site | Colchicine domain | Vinca domain | Taxane pocket |
Depolymerization | Partial (~40% reduction) | Complete | None (stabilizes) |
βIII-Tubulin Selectivity | High | Low | Moderate |
P-gp Substrate | No | Yes | Yes |
Resistance Reversal | Synergistic with taxanes | Antagonistic with taxanes | N/A |
Fenbendazole activates both canonical and non-canonical p53 pathways:
Fenbendazole acts as a "metabolic Trojan horse" by:
These mechanisms converge to activate caspase-3 and PARP cleavage, executing apoptosis even in chemotherapy-resistant phenotypes. The multi-targeted activity across metabolic, structural, and stress-response pathways positions fenbendazole as a unique polypharmacological agent warranting clinical investigation.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3